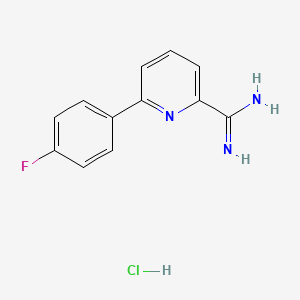

6-(4-Fluorophenyl)picolinimidamide hydrochloride

Description

6-(4-Fluorophenyl)picolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a pyridine backbone functionalized with a 4-fluorophenyl group at the 6-position and an amidine moiety. The amidine group is protonated to form the hydrochloride salt, enhancing solubility and stability.

Such derivatives are frequently explored in medicinal chemistry as enzyme inhibitors or receptor antagonists due to their ability to modulate target interactions through halogen bonding and steric effects .

Properties

CAS No. |

115193-80-1 |

|---|---|

Molecular Formula |

C12H11ClFN3 |

Molecular Weight |

251.69 g/mol |

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H10FN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |

InChI Key |

RSUIIAHUVJUQAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-fluoroaniline with picolinic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

6-(4-Fluorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.

Biology: The compound is utilized in biological assays to study its effects on various biological systems.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound finds applications in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(4-fluorophenyl)picolinimidamide hydrochloride with structurally related compounds, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Position: Fluorophenyl Isomers

- Reported suppliers include AKOS015849545 and KB-145349 .

Substituent Type: Trifluoromethyl vs. Fluorophenyl

Functional Group Variations

Key Findings and Implications

Substituent Position : Para-substituted derivatives (e.g., 4-fluoro, 4-chloro) generally exhibit superior target engagement compared to ortho-substituted analogs due to reduced steric effects .

Electronic Effects : Electron-withdrawing groups (Cl, CF3) enhance metabolic stability but may reduce solubility, necessitating formulation optimization .

Synthetic Accessibility : Amidoxime-acyl chloride reactions provide a robust route for picolinimidamide derivatives, though substituent choice impacts yields .

Biological Activity

6-(4-Fluorophenyl)picolinimidamide hydrochloride (CAS No. 115193-80-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C12H11ClFN3

- Molecular Weight : 247.69 g/mol

- IUPAC Name : 6-(4-fluorophenyl)picolinimidamide hydrochloride

The biological activity of 6-(4-Fluorophenyl)picolinimidamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate the activity of enzymes and receptors, which can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 6-(4-Fluorophenyl)picolinimidamide hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it has potent activity against several strains of bacteria and protozoa. For instance, it has been tested against Trypanosoma brucei, a causative agent of African sleeping sickness, demonstrating an effective inhibitory concentration (IC50) in the low micromolar range.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The selectivity index (SI) for mammalian cells versus cancer cells suggests a favorable therapeutic window.

Study 1: Antiprotozoal Screening

A study conducted by researchers aimed at evaluating the antiprotozoal activity of several picolinamide derivatives, including 6-(4-Fluorophenyl)picolinimidamide hydrochloride. The results indicated that this compound had an effective concentration (EC50) of approximately 1.68 µM against T. brucei, with a selectivity index indicating low cytotoxicity towards human cells (HEK293) .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 6-(4-Fluorophenyl)picolinimidamide | 1.68 | 12.1 |

Study 2: Cancer Cell Line Evaluation

Another investigation focused on the anticancer potential of the compound against various human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Research Findings

The synthesis and biological evaluation of various analogs of picolinimidamides have highlighted the importance of substituent modifications on their biological activities. For example, the introduction of fluorine atoms has been associated with enhanced potency against certain pathogens while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.